molecular formula C25H23NO5 B13628844 (R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(4-hydroxy-phenyl)-propionic acid

(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(4-hydroxy-phenyl)-propionic acid

Cat. No.: B13628844
M. Wt: 417.5 g/mol
InChI Key: INCZOUWTXMTVRI-UHFFFAOYSA-N
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-hydroxyphenyl)methyl]propanoic acid is an alanine derivative. It is commonly used in scientific research due to its unique chemical structure and properties. This compound is particularly significant in the field of amino acid derivatives and peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-hydroxyphenyl)methyl]propanoic acid typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. The process starts with the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but it is generally synthesized in laboratories for research purposes. The compound is stored as a solid at -20°C for up to three years or at 4°C for up to two years. In solution, it can be stored at -80°C for six months or at -20°C for one month .

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-hydroxyphenyl)methyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and acid chlorides. The reactions are typically carried out under controlled laboratory conditions to ensure the stability and purity of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of sodium azide in the mixed anhydride method can lead to the formation of azides, which are useful intermediates in organic synthesis .

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-hydroxyphenyl)methyl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-hydroxyphenyl)methyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound influences the secretion of anabolic hormones and provides fuel during exercise, enhancing mental performance during stress-related tasks. It also prevents exercise-induced muscle damage by acting as an ergogenic dietary substance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-hydroxyphenyl)methyl]propanoic acid is unique due to its specific structure, which includes both a fluorenylmethyloxycarbonyl (Fmoc) group and a hydroxyphenyl group. This combination of functional groups makes it particularly useful in peptide synthesis and as an ergogenic supplement .

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C25H23NO5/c27-18-11-9-16(10-12-18)13-17(24(28)29)14-26-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23,27H,13-15H2,(H,26,30)(H,28,29)

InChI Key

INCZOUWTXMTVRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=C(C=C4)O)C(=O)O

Origin of Product

United States

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